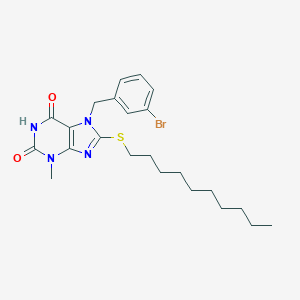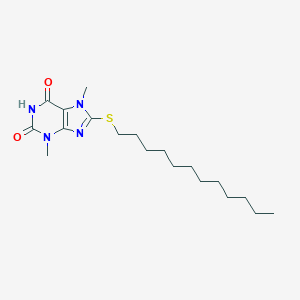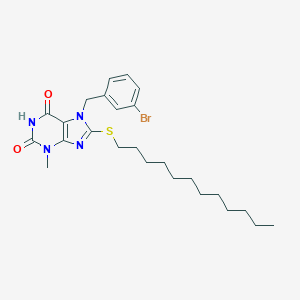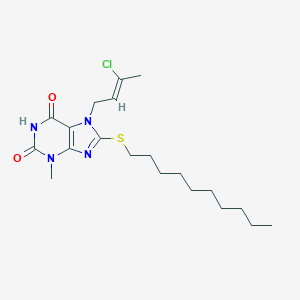![molecular formula C18H17N3O5S2 B403490 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether](/img/structure/B403490.png)
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is a complex organic compound characterized by the presence of nitrophenyl, methoxyphenyl, and pyrazole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the pyrazole core with 4-nitrophenyl thiol in the presence of a suitable oxidizing agent.
Sulfonylation: The final step involves the sulfonylation of the pyrazole derivative with 4-methoxyphenyl sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl and sulfonyl groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its reactive groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole core may also interact with specific binding sites on receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylsulfanyl derivatives: Compounds with similar sulfanyl groups but different substituents on the pyrazole core.
4-methoxyphenylsulfonyl derivatives: Compounds with similar sulfonyl groups but different substituents on the pyrazole core.
3,5-dimethyl-1H-pyrazole derivatives: Compounds with similar pyrazole cores but different substituents on the phenyl groups.
Uniqueness
4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl methyl ether is unique due to the combination of its nitrophenyl, methoxyphenyl, and pyrazole groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C18H17N3O5S2 |
|---|---|
Poids moléculaire |
419.5g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazole |
InChI |
InChI=1S/C18H17N3O5S2/c1-12-18(27-16-8-4-14(5-9-16)21(22)23)13(2)20(19-12)28(24,25)17-10-6-15(26-3)7-11-17/h4-11H,1-3H3 |
Clé InChI |
ZAMGLPFIIJJYIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)SC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![N-(4-chloro-2-methylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403412.png)
![N-(4-acetylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403413.png)
![N-(2,4-dimethylphenyl)-2-[(4-nitrophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403415.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-ethoxy-phenyl)-acetamide](/img/structure/B403416.png)
![N-[2-({2-[2-(benzyloxy)benzylidene]hydrazino}carbonyl)phenyl]-N-(4-chlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B403417.png)
![4-[({[(Cyclohexylamino)carbonyl]oxy}imino)(phenyl)methyl]pyridine](/img/structure/B403418.png)
![1-[({[(4-Fluorobenzylidene)amino]oxy}carbonyl)amino]-4-methylbenzene](/img/structure/B403423.png)



![N-(4-chlorobenzyl)-N-(2-{[2-(1-{3-nitrophenyl}ethylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403428.png)
![1,2-Dichloro-4-[({[(4-fluorobenzylidene)amino]oxy}carbonyl)amino]benzene](/img/structure/B403429.png)

